(3-Methylbut-1-yn-1-yl)(diphenyl)phosphane
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Overview
Description
(3-Methylbut-1-yn-1-yl)(diphenyl)phosphane is an organophosphorus compound with the molecular formula C₁₇H₁₇P. It is characterized by the presence of a phosphane group attached to a 3-methylbut-1-yn-1-yl moiety and two phenyl groups. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylbut-1-yn-1-yl)(diphenyl)phosphane typically involves the reaction of diphenylphosphine with 3-methylbut-1-yne under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to deprotonate the diphenylphosphine, facilitating its nucleophilic attack on the alkyne. The reaction is conducted under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the phosphane.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
(3-Methylbut-1-yn-1-yl)(diphenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphane group acts as a nucleophile.
Addition: The alkyne moiety can undergo addition reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base.
Addition: Electrophiles like halogens or hydrogen halides can add across the alkyne.
Major Products
Oxidation: Phosphine oxides.
Substitution: Alkylated or acylated phosphane derivatives.
Addition: Haloalkenes or haloalkanes.
Scientific Research Applications
(3-Methylbut-1-yn-1-yl)(diphenyl)phosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with transition metals, which can be used in various catalytic processes.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials, particularly those that require precise control over molecular structure.
Mechanism of Action
The mechanism by which (3-Methylbut-1-yn-1-yl)(diphenyl)phosphane exerts its effects depends on the specific reaction or application. In catalysis, for example, the phosphane group can coordinate to a metal center, facilitating various transformations. The alkyne moiety can also participate in reactions, providing additional reactivity. The molecular targets and pathways involved will vary depending on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphane: Similar in that it contains a phosphane group attached to three phenyl groups, but lacks the alkyne moiety.
(3-Methylbut-1-yn-1-yl)phosphane: Similar in structure but without the phenyl groups.
Diphenylphosphane: Contains two phenyl groups attached to a phosphane, but lacks the alkyne moiety.
Uniqueness
(3-Methylbut-1-yn-1-yl)(diphenyl)phosphane is unique due to the presence of both the alkyne and phosphane groups, which provide a combination of reactivity and coordination properties not found in simpler phosphane compounds. This makes it particularly valuable in applications requiring both nucleophilic and electrophilic reactivity.
Properties
CAS No. |
62199-59-1 |
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Molecular Formula |
C17H17P |
Molecular Weight |
252.29 g/mol |
IUPAC Name |
3-methylbut-1-ynyl(diphenyl)phosphane |
InChI |
InChI=1S/C17H17P/c1-15(2)13-14-18(16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,1-2H3 |
InChI Key |
TUXMHQUNNPZXFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C#CP(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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